Beta, beta-dimethylacrylshikonin

Description

Origin and Natural Occurrence of Beta, beta-dimethylacrylshikonin

This compound is a secondary metabolite found primarily in the roots of various plant species belonging to the Boraginaceae family.

This compound has been successfully isolated from the roots of Lithospermum erythrorhizon, a perennial herb commonly known as purple gromwell. capes.gov.brnih.gov This plant is a well-documented source of a variety of naphthoquinone pigments, including shikonin (B1681659) and its esters. capes.gov.brslideshare.net The roots of L. erythrorhizon contain these purple-red compounds on their outer surface. capes.gov.br Research has identified this compound as one of the several shikonin derivatives present in extracts from this plant. acs.org

Another significant natural source of this compound is Arnebia euchroma, a medicinal plant also belonging to the Boraginaceae family. mdpi.comresearchgate.net Studies have confirmed the extraction of various shikonins from the roots of this plant, with this compound being among the identified derivatives. mdpi.comnih.gov The roots of Arnebia euchroma are recognized as a rich source of these bioactive naphthoquinones. researchgate.net

Beyond Lithospermum and Arnebia, this compound and related compounds have been identified in other genera within the Boraginaceae family. frontiersin.org Research has led to the isolation of dimethylacrylshikonin from the roots of Onosma paniculata. acs.orgmdpi.comnih.gov Furthermore, studies on Greek endemic Boraginaceae plants have identified β,β-dimethylacrylalkannin, the enantiomer of β,β-dimethylacrylshikonin, in species such as Onosma kaheirei, Onosma graeca, and Alkanna sfikasiana. nih.gov The compound has also been reported in Arnebia hispidissima. nih.gov Generally, shikonin and its derivatives are found in a range of genera including Lithospermum, Alkanna, Arnebia, Anchusa, Onosma, and Echium. frontiersin.org

The production of this compound and other shikonin derivatives is not limited to wild or cultivated plants. Plant tissue culture, specifically callus and cell suspension cultures, has been established as a viable method for producing these compounds. The first industrial-scale production of a secondary metabolite by dedifferentiated plant cells was for shikonin derivatives from Lithospermum erythrorhizon. nih.govnih.gov

Research has shown that the chemical composition of shikonin derivatives in callus cultures of L. erythrorhizon is the same as in the intact roots. nih.gov The key to successful production is the development of specialized production media, such as the M9 medium, which is optimized for shikonin derivative synthesis. nih.gov Similar cell culture techniques have been applied to other species, including Arnebia euchroma and Onosma species, to produce these valuable naphthoquinones. nih.govfrontiersin.orgresearchgate.net Studies on Onosma paniculata cell cultures have investigated factors influencing shikonin accumulation, such as calcium homeostasis. researchgate.net The yield of shikonin derivatives in cell cultures can be significantly higher than that obtained from the roots of field-grown plants. researchgate.net

Classification as a Naphthoquinone Derivative

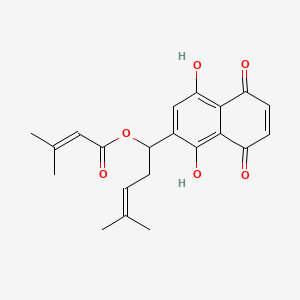

Chemically, this compound is classified as a hydroxy-1,4-naphthoquinone. researchgate.net Naphthoquinones are a class of organic compounds derived from naphthalene. The core structure of this compound is based on the naphthazarin skeleton (5,8-dihydroxy-1,4-naphthoquinone), which is characteristic of shikonin and its analogues. capes.gov.brnih.gov Its specific identity as a derivative is defined by the ester side chain attached to the core structure. acs.org

Relationship to Shikonin and Other Derivatives

This compound is an ester derivative of shikonin. acs.org Shikonin itself is a potent bioactive red pigment. frontiersin.org The various derivatives differ in the acyl group esterified to the side-chain hydroxyl group of the shikonin molecule. In the case of this compound, this acyl group is a β,β-dimethylacryl group. acs.org

It exists as part of a family of related compounds often found together in the same plant source. These include shikonin, acetylshikonin (B600194), isobutyrylshikonin, deoxyshikonin, and β-hydroxyisovalerylshikonin, among others. slideshare.netacs.org Shikonin and its optical isomer, alkannin (B1664780), form the basis for this series of compounds, which are majorly found in plants of the Boraginaceae family. frontiersin.orgnih.gov The specific side chain attached to the naphthoquinone scaffold influences the compound's properties. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetylshikonin |

| Alkannin |

| Beta, beta-dimethylacrylalkannin |

| This compound |

| Deoxyshikonin |

| β-hydroxyisovalerylshikonin |

| Isobutyrylshikonin |

| Isovalerylshikonin |

| Naphthalene |

| Naphthoquinone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3 |

InChI Key |

ZWYUHJQQLXNNSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Beta, Beta Dimethylacrylshikonin and Its Analogs

Chemical Synthesis Approaches for Beta, beta-dimethylacrylshikonin

β,β-Dimethylacrylshikonin is a naturally occurring naphthoquinone derivative that is frequently isolated from the roots of plants belonging to the Boraginaceae family, such as Onosma paniculata Bureau & Franchet and Lithospermum erythrorhizon Siebold et Zucc. mdpi.commedchemexpress.com This isolation from natural sources remains a primary method for obtaining the compound. mdpi.com

From a chemical synthesis perspective, β,β-dimethylacrylshikonin is an ester of the parent alcohol, shikonin (B1681659). The synthesis of acylshikonins, including the β,β-dimethylacryl derivative, can be achieved through the acylation of shikonin. researchgate.net A common method employed is the Steglich esterification, where shikonin is reacted with the corresponding carboxylic acid (in this case, β,β-dimethylacrylic acid). mdpi.com This reaction typically utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.comnih.gov The process involves cooling the shikonin solution, adding the coupling agent and catalyst, followed by the introduction of the carboxylic acid, and allowing the reaction to proceed to completion. nih.gov

While total synthesis routes have been developed for the parent compound shikonin, often targeting the racemic mixture known as shikalkin, specific total synthesis of β,β-dimethylacrylshikonin is less commonly documented. frontiersin.org The more prevalent strategy involves using naturally sourced shikonin as a starting material for further chemical modifications. mdpi.com

Synthesis of Novel Shikonin Derivatives and Analogs

The shikonin scaffold has served as a template for the synthesis of a diverse array of new derivatives and analogs, with the primary goal of discovering compounds with improved or novel biological profiles. mdpi.com Research has confirmed that the naphthoquinone core with its hydroxyl groups is essential for pharmacological activity, while modifications to the aliphatic side chain can significantly modulate this activity. mdpi.commdpi.com

A key synthetic strategy is the acylation of the side-chain hydroxyl group of shikonin. mdpi.com Numerous novel esters have been prepared using this approach. For example, in an effort to develop compounds more cytotoxic than β,β-dimethylacrylshikonin, eighteen new derivatives were synthesized via Steglich esterification. nih.govmdpi.com This work led to the identification of (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl cyclopropylacetate, or cyclopropylacetylshikonin, as a particularly potent derivative. nih.govmdpi.com

Further synthetic explorations have yielded a wide range of structural motifs:

Cyclopropane-Containing Derivatives : Following the discovery of cyclopropylacetylshikonin's activity, additional derivatives bearing cyclopropane (B1198618) moieties were synthesized. mdpi.comnih.gov This included preparing various cyclopropane precursor acids, such as bicyclic acetic acid and 3-cyclopropylpropanoic acid, which were then coupled with shikonin. mdpi.com

Amino Acid Conjugates : Novel derivatives have been created by using amino acids like alanine (B10760859) and phenylalanine as linkers to conjugate shikonin with other chemical moieties. rsc.org This approach allows for the synthesis of compounds with specific stereochemistry, which could lead to different mechanisms of action. rsc.org

Aryl and Heterocyclic Groups : Derivatives incorporating carbocyclic and heterocyclic aryl groups, such as phenylacetyl, benzoyl, and diphenylacetyl moieties, have also been synthesized. mdpi.com

These synthetic efforts have produced a large library of shikonin analogs, with many being novel compounds not previously described. mdpi.comsemanticscholar.org The purity and structure of these synthesized derivatives are typically confirmed using techniques like 1D and 2D NMR spectroscopy, LC-MS, and IR experiments. mdpi.com

| Derivative Category | Synthetic Approach | Example Precursors/Reagents | Resulting Derivatives | Reference |

| Acyl Esters | Steglich Esterification | Various carboxylic acids, DCC, DMAP | Cyclopropylacetylshikonin, Phenylacetylshikonin | mdpi.com, mdpi.com |

| Cyclopropane Analogs | Acylation with cyclopropane acids | Bicyclic acetic acid, 3-Cyclopropylpropanoic acid | Cyclopropyloxoacetate derivative of shikonin | mdpi.com |

| Amino Acid Conjugates | Conjugation using amino acid bridges | Alanine, Phenylalanine | Shikonin-alanine conjugates | rsc.org |

| Aryl Derivatives | Acylation with aryl-containing acids | Phenylacetic acid, Benzoic acid, Diphenylacetic acid | Phenylacetylshikonin, Benzoylshikonin | mdpi.com |

Structural Modifications for Biological Activity Modulation

The synthesis of diverse shikonin analogs has been instrumental in understanding the structure-activity relationships (SAR) that govern their biological effects. By systematically altering the chemical structure, researchers can modulate activity, providing insights into the molecular interactions of these compounds.

Key findings from these SAR studies include:

The Naphthoquinone Core : The 5,8-dihydroxy-1,4-naphthoquinone (B181067) skeleton is considered fundamental for the biological activity of this class of compounds. mdpi.commdpi.com

The Aliphatic Side Chain : While the core structure is essential, the side chain plays a crucial role in modifying the potency and specificity of the molecule. mdpi.commdpi.com The hydroxyl group at the C-1′ position of the side chain has been shown to positively influence the radical scavenging properties of shikonin. researchgate.net

Ester Modifications : The nature of the acyl group esterified to the side-chain hydroxyl has a significant impact. Studies comparing β,β-dimethylacrylshikonin to synthetic derivatives found that replacing the dimethylacryl group with a cyclopropylacetyl group led to a significant increase in cytotoxic activity against certain melanoma cell lines. mdpi.comresearchgate.net

Modifications to Cyclopropane Analogs : In derivatives containing a cyclopropane ring, further substitution on the ring itself was found to significantly reduce activity. mdpi.comsemanticscholar.org However, modifying the spacer between the cyclopropane ring and the ester linkage had varied effects. For instance, replacing a methylene (B1212753) (-CH₂-) spacer with a carbonyl (-CO-) or an ethylene (B1197577) (-CH₂CH₂-) group resulted in compounds with similar activity levels. mdpi.comsemanticscholar.org

These findings demonstrate that even subtle structural modifications to the side chain of shikonin derivatives can lead to substantial changes in their biological profiles. This continuous cycle of synthesis and biological evaluation is crucial for the development of novel compounds with optimized therapeutic potential. mdpi.com

Pharmacological Activities of Beta, Beta Dimethylacrylshikonin in Vitro and Preclinical in Vivo

Modulation of Cell Proliferation and Viability

Beta, beta-dimethylacrylshikonin has demonstrated significant effects on the proliferation and viability of various cancer cell lines. Its inhibitory actions are primarily mediated through the disruption of the cell cycle and the induction of cell death pathways.

Inhibition of Tumor Cell Proliferation

Research has consistently shown that this compound can inhibit the growth of tumor cells in a manner that is dependent on both the dose and the duration of exposure. nih.govnih.govplos.orgnih.govnih.gov For instance, in studies involving human lung adenocarcinoma A549 cells, the compound exhibited significant cytotoxic effects. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 14.22 µmol/L and 10.61 µmol/L after 24 and 48 hours of treatment, respectively. nih.gov Similarly, in human breast carcinoma MCF-7 cells, this compound inhibited proliferation with an IC50 value of 0.050±0.016 mM after 48 hours. nih.govnih.gov The viability of human gastric cancer SGC-7901 cells and several melanoma cell lines was also significantly reduced upon treatment with this compound. plos.orgnih.govnih.gov Furthermore, in human colorectal cancer HCT-116 cells, this compound was found to inhibit tumor cell growth and even sensitize these cells to ionizing radiation. spandidos-publications.comnih.govnih.gov

Table 1: Inhibitory Effects of this compound on Tumor Cell Proliferation

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| A549 | Human Lung Adenocarcinoma | Dose- and time-dependent cytotoxicity. | nih.govnih.gov |

| MCF-7 | Human Breast Carcinoma | Dose- and time-dependent inhibition of proliferation. | nih.govnih.govspandidos-publications.com |

| SGC-7901 | Human Gastric Cancer | Reduced cell viability in a dose- and time-dependent manner. | plos.orgnih.govplos.org |

| Various | Melanoma | Significantly reduced viability in a concentration- and time-dependent manner. | nih.gov |

| HCT-116 | Human Colorectal Cancer | Inhibited tumor cell growth. | nih.gov |

| U937 | Human Histiocytic Lymphoma | Growth inhibition at higher concentrations. | nih.gov |

Cell Cycle Arrest (e.g., G0/G1, G2/M Phase Transition)

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. In human colorectal cancer HCT-116 cells, treatment with the compound resulted in a blockage of the cell cycle at the G0/G1 phase. nih.gov Similarly, a shikonin (B1681659) analogue, 93/637, which is a derivative of this compound, was found to block cell cycle progression in the G1 phase in U937 cells. nih.gov This G1 block was further corroborated by the decreased expression of key cell cycle regulatory proteins, Cyclin D and CDK4. nih.gov

Induction of Apoptosis

A significant mechanism through which this compound exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death. This process is orchestrated through a complex interplay of various signaling pathways and regulatory proteins.

Mitochondria-Dependent Apoptosis Pathways

The intrinsic, or mitochondria-dependent, pathway of apoptosis is a key target of this compound. nih.govplos.orgnih.gov Treatment with the compound has been shown to cause a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm in human gastric cancer SGC-7901 cells and human lung adenocarcinoma A549 cells. nih.govplos.orgnih.gov This release of cytochrome c is a critical event that triggers the downstream activation of the apoptotic cascade. youtube.comyoutube.com The mitochondrial pathway is largely regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.govyoutube.com

Caspase Cascade Activation (Caspase-3, -8, -9, PARP Cleavage)

Following the release of cytochrome c, a cascade of enzymes known as caspases is activated. This compound has been demonstrated to induce the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in various cancer cell lines. nih.govnih.govplos.orgnih.gov Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). scbt.comelabscience.comsigmaaldrich.com The cleavage of PARP is a hallmark of apoptosis and was observed in human gastric cancer SGC-7901 cells and human lung adenocarcinoma A549 cells following treatment with this compound. nih.govplos.orgnih.gov Furthermore, the compound was found to induce caspase-3-dependent apoptosis in melanoma cell lines. nih.gov The involvement of the caspase cascade is further supported by the finding that a pan-caspase inhibitor, Z-VAD-FMK, could abolish the apoptotic effects of this compound. nih.govplos.org

Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax, XIAP, cIAP-2)

The pro-apoptotic activity of this compound is intricately linked to its ability to modulate the expression of key apoptosis-related proteins. In several cancer cell lines, the compound has been shown to down-regulate the expression of anti-apoptotic proteins, including Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and cIAP-2 (cellular inhibitor of apoptosis protein 2). nih.govnih.govplos.orgnih.gov Conversely, it up-regulates the expression of pro-apoptotic proteins such as Bax and Bak. nih.govnih.govplos.orgnih.gov The balance between these pro- and anti-apoptotic proteins is crucial in determining a cell's fate. nih.govyoutube.com By shifting this balance in favor of apoptosis, this compound effectively promotes cancer cell death. For instance, in human breast carcinoma MCF-7 cells, the compound decreased the expression of Bcl-2 while increasing the expression of Bax. nih.govspandidos-publications.com Similar effects on Bcl-2 family proteins were observed in human gastric cancer SGC-7901 cells and human lung adenocarcinoma A549 cells. nih.govplos.orgnih.gov

Table 2: Regulation of Apoptosis-Related Proteins by this compound

| Cell Line | Cancer Type | Upregulated Proteins | Downregulated Proteins | Citations |

|---|---|---|---|---|

| SGC-7901 | Human Gastric Cancer | Bak, Bax | XIAP, cIAP-2, Bcl-2 | plos.orgnih.govplos.org |

| A549 | Human Lung Adenocarcinoma | Bax, Bak | cIAP-2, XIAP | nih.govnih.gov |

| MCF-7 | Human Breast Carcinoma | Bax | Bcl-2 | nih.govspandidos-publications.com |

| HCT-116 | Human Colorectal Cancer | Bax, Bid | Bcl-2, Bcl-xl | nih.gov |

| U937 | Human Histiocytic Lymphoma | - | Bcl-2 | nih.gov |

Loss of Mitochondrial Membrane Potential

A critical event in the process of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). youtube.com Studies have demonstrated that DMAS can induce a significant loss of this potential in cancer cells. In human lung adenocarcinoma A549 cells, treatment with DMAS led to a dose-dependent decrease in mitochondrial membrane potential. nih.gov Specifically, exposure to 15 μmol/L of DMAS for 24 hours resulted in a substantial reduction in the mitochondrial membrane potential, with the percentage of cells maintaining a normal potential dropping from 81.9% to 33.2%. nih.gov This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a pivotal step in the intrinsic apoptotic pathway. nih.govyoutube.com The loss of ΔΨm is often a precursor to the release of other pro-apoptotic factors from the mitochondria. nih.gov

Cytochrome c Release Mechanisms

Following the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a hallmark of apoptosis. nih.govnih.govyoutube.com Research has confirmed that DMAS triggers this event. In A549 lung adenocarcinoma cells, DMAS treatment was shown to induce the release of cytochrome c from the mitochondria. nih.gov This release is a critical step in the activation of the caspase cascade, a family of proteases that execute the apoptotic program. The translocation of Bax, a pro-apoptotic protein, from the cytoplasm to the mitochondria can initiate this release. nih.gov The presence of increased levels of cytosolic cytochrome c, as observed following DMAS treatment, directly leads to the formation of the apoptosome and subsequent activation of caspase-9 and effector caspases like caspase-3. nih.gov

NOXA Upregulation in Apoptosis Induction

The pro-apoptotic protein NOXA, a member of the Bcl-2 family, plays a crucial role in mediating DMAS-induced apoptosis, particularly in melanoma cells. bohrium.comacs.org Studies have shown that DMAS treatment leads to a significant upregulation of NOXA in various melanoma cell lines, irrespective of their BRAF or NRAS mutational status. bohrium.comacs.org This upregulation was observed at both the gene and protein expression levels. bohrium.com The significance of NOXA in this process was further solidified by experiments where silencing the NOXA gene (knockdown) reduced the pro-apoptotic effects of DMAS. bohrium.comacs.org This indicates that NOXA-dependent apoptosis is a key mechanism of action for this shikonin derivative in melanoma. bohrium.comacs.org Interestingly, the expression of other Bcl-2 family members like BAD and BAX did not show significant alterations in response to DMAS in these melanoma cell lines, highlighting the specific role of NOXA. acs.org

Role in Keratinocyte Apoptosis

While direct studies on the role of this compound in keratinocyte apoptosis are limited, the broader family of shikonins has been shown to induce apoptosis in these skin cells. researchgate.net Keratinocyte apoptosis is a fundamental process in maintaining epidermal homeostasis and can be triggered by various stimuli, including UV radiation. nih.govresearchgate.net Shikonin, a related compound, has been found to inhibit the proliferation of keratinocytes and induce their apoptosis. researchgate.net This process is crucial in the context of skin diseases like psoriasis, where dysregulated keratinocyte proliferation is a key feature. researchgate.net The apoptotic pathways in keratinocytes can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) routes. nih.gov Given that DMAS activates the mitochondrial pathway in other cell types, it is plausible that a similar mechanism could be involved in its potential effects on keratinocytes.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context. nih.gov DMAS has been shown to modulate this process in cancer cells.

Induction of Autophagy

DMAS treatment has been found to induce autophagy in human lung adenocarcinoma cells. nih.govnih.gov This induction of autophagy was observed alongside the induction of apoptosis. nih.govnih.gov Further investigation has revealed that the autophagy triggered by DMAS can play a cytoprotective role, potentially attenuating the apoptotic cascade. nih.govnih.gov This suggests that a combination therapy of DMAS with autophagy inhibitors could be a more effective strategy for cancer treatment. nih.gov The induction of autophagy by DMAS is linked to the activation of specific signaling pathways, including the CaMKKβ-AMPK-mTOR pathway. nih.gov

Endoplasmic Reticulum (ER) Stress-Mediated Autophagy

The induction of autophagy by DMAS is closely linked to the induction of endoplasmic reticulum (ER) stress. nih.govnih.gov The ER is a critical organelle for protein folding, and its dysfunction leads to ER stress. e-dmj.org Studies have shown that DMAS stimulates ER stress in human lung adenocarcinoma cells, which in turn mediates the induction of autophagy. nih.gov This process is regulated through key ER stress signaling pathways, including the PERK-eIF2α-ATF4-CHOP and IRE1-TRAF2-JNK axes of the unfolded protein response. nih.gov This ER stress-mediated autophagy appears to be a protective mechanism employed by the cancer cells to counteract the apoptotic effects of DMAS. nih.gov

Activation of CaMKKβ-AMPK-mTOR Pathway in Autophagy

This compound (DMAS) has been shown to induce autophagy in lung adenocarcinoma cells through the activation of the CaMKKβ-AMPK-mTOR signaling pathway. bohrium.comnih.gov Research indicates that DMAS elevates intracellular free calcium, which in turn activates the CaMKKβ-AMPK-mTOR cascade. bohrium.comnih.gov This activation leads to the inhibition of mTOR and its substrates, p70s6k and 4E-BP1, ultimately resulting in the induction of autophagy. bohrium.comnih.gov

Interestingly, this induced autophagy appears to be a cytoprotective mechanism. bohrium.comnih.gov Studies have demonstrated that inhibiting this autophagic process, using agents like BAPTA-AM, STO-609, or compound C, enhances the apoptotic and growth-inhibitory effects of DMAS on lung adenocarcinoma cells. bohrium.comnih.gov This suggests that a combination therapy of DMAS with autophagy inhibitors could be a promising therapeutic strategy. bohrium.comnih.gov

The AMPK/mTOR signaling pathway is a crucial regulator of autophagy in various cell types. nih.gov Under cellular stress conditions, such as nutrient deprivation, AMPK can be activated and subsequently promote autophagy. nih.govresearchgate.net One mechanism by which AMPK regulates autophagy is through the direct phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1). researchgate.net Conversely, mTOR, a central regulator of cell growth, inhibits autophagy. researchgate.net

Effects on Cell Migration and Invasion

Reduction of Cellular Migration

This compound has been found to inhibit the migration and invasion of various cancer cells. nih.gova-star.edu.sg In melanoma cell lines, both human (A375) and mouse (B16-F0 and B16-F10), this compound was shown to reduce cell viability and inhibit cell migration. a-star.edu.sgresearchgate.net Similarly, shikonin, a related compound, has been observed to suppress migration and invasion in human breast cancer cells. nih.gov The mechanism for this is linked to the modulation of matrix metalloproteinase-9 (MMP-9). nih.gov

Antagonism of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intracellular adhesion and increased motility. This transition is a crucial event in cancer metastasis. khanacademy.orgyoutube.com The process involves the loss of epithelial characteristics, such as cell polarity and the expression of E-cadherin, and the gain of mesenchymal features. youtube.com

Transforming growth factor-β (TGF-β) is a key inducer of EMT. nih.govnih.gov It initiates signaling cascades, including both canonical Smad-dependent and non-canonical pathways, that lead to the transcriptional changes underlying EMT. nih.gov While direct studies on the specific effect of this compound on EMT are not detailed in the provided results, its documented ability to reduce cell migration and invasion suggests a potential interference with EMT-related processes. nih.gova-star.edu.sgresearchgate.net

Modulation of Specific Molecular Signaling Pathways

Notch-1 Signaling Pathway (Inhibition of Activation, Jagged-1, Hes-1 Downregulation)

This compound has been shown to exert antitumor activity by modulating the Notch-1 signaling pathway. nih.gov In human gastric cancer cells, treatment with this compound led to a reduction in Notch-1 activation. nih.gov Furthermore, it decreased the expression of Jagged-1 (a Notch ligand) and its downstream target, Hes-1. nih.gov

The Notch signaling pathway plays a critical role in cell fate decisions, including proliferation, differentiation, and apoptosis. nih.govmdpi.com Aberrant activation of this pathway is implicated in tumorigenesis. nih.govnih.gov The pathway is initiated by the binding of a ligand, such as Jagged-1, to a Notch receptor. researchgate.net This leads to a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD), which translocates to the nucleus and activates the transcription of target genes, including those in the Hes and Hey families. nih.govresearchgate.net By inhibiting the activation of Notch-1 and downregulating key components of this pathway, this compound demonstrates a potential mechanism for its anti-cancer effects. nih.gov

Table of Research Findings on this compound

| Pharmacological Activity | Cell/Animal Model | Key Findings | Signaling Pathway | Reference(s) |

| Autophagy Induction | Lung Adenocarcinoma Cells | Induces cytoprotective autophagy. | CaMKKβ-AMPK-mTOR | bohrium.com, nih.gov |

| Cell Migration Inhibition | Melanoma Cell Lines (A375, B16-F0, B16-F10) | Reduces cell migration. | Not specified | researchgate.net, a-star.edu.sg |

| Anti-cancer Activity | Human Gastric Cancer Cells | Inhibits cell growth. | Notch-1 | nih.gov |

| Notch Pathway Modulation | Human Gastric Cancer Cells | Reduces Notch-1 activation, Jagged-1, and Hes-1 expression. | Notch-1 | nih.gov |

ERK Signaling Pathway (Phosphorylation, Involvement in Apoptosis)

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that can have dual roles in cancer, either promoting cell survival or, under certain conditions, inducing apoptosis. Research suggests that this compound may modulate this pathway to exert its anti-cancer effects. While detailed mechanistic studies on the direct phosphorylation events of ERK by this compound are not extensively documented in the available literature, evidence points towards its involvement in apoptosis.

A study has indicated that this compound induces mitochondria-dependent apoptosis in human gastric cancer cells through the ERK pathway. The ERK signaling cascade typically involves a series of protein kinases that, when activated, can phosphorylate a variety of downstream targets, influencing cellular processes like proliferation, differentiation, and programmed cell death. The pro-apoptotic or anti-apoptotic outcome of ERK activation can depend on the duration and intensity of the signal, as well as the specific cellular context. In some cancer cells with highly active ERK signaling, further hyperphosphorylation of ERK can lead to cell death, a mechanism that can be exploited for therapeutic purposes. nih.gov

p38 Pathway Activation

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling route that is strongly activated by cellular stresses, including inflammatory cytokines and environmental insults, and plays a significant role in apoptosis, inflammation, and cell cycle regulation. nih.govnih.gov Studies have shown that this compound is a potent activator of the p38 pathway in human lung adenocarcinoma cells. nih.govnih.gov

Treatment of A549 lung adenocarcinoma cells with this compound leads to sustained phosphorylation of p38. nih.govnih.gov This activation is a critical event in the induction of apoptosis in these cells. The pro-apoptotic effect is mediated through the activation of the p38 signaling pathway, and this has been confirmed by the use of a specific p38 inhibitor, SB203580, which was found to block the activation of p38 and subsequently attenuate the apoptosis induced by this compound. nih.govnih.gov This indicates that the sustained activation of the p38 pathway is a crucial mechanism for the anti-cancer activity of this compound. nih.govnih.gov

| Cell Line | Effect of this compound | Key Findings | Supporting Evidence |

|---|---|---|---|

| A549 (Human Lung Adenocarcinoma) | Induces sustained phosphorylation of p38 MAPK. | The activation of the p38 pathway is essential for the induction of apoptosis. | Inhibition of p38 with SB203580 blocks apoptosis. nih.govnih.gov |

STAT3Y705 Phosphorylation Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon phosphorylation at tyrosine 705 (Y705), plays a critical role in tumor cell proliferation, survival, and immune evasion. nih.govnih.gov The inhibition of STAT3Y705 phosphorylation is a key target for cancer therapy.

Based on the available scientific literature, there is no direct evidence to suggest that this compound inhibits the phosphorylation of STAT3 at the Y705 position.

NF-κB Pathway Inhibition (p65 subunit, IκB phosphorylation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is often constitutively active in many cancers, promoting cell survival and proliferation. researchgate.net The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which allows the p65 subunit of NF-κB to translocate to the nucleus and activate target gene expression. researchgate.net

Current research available does not provide specific details on the inhibitory effects of this compound on the NF-κB pathway, including its impact on the phosphorylation of the p65 subunit or IκB.

DNA Damage Response (Suppression of ATM/ATR Phosphorylation, MSH3, XPC)

The DNA damage response (DDR) is a complex network of signaling pathways, with the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases as central regulators that are activated by DNA double-strand breaks and single-strand DNA, respectively. nih.govelsevierpure.com MSH3 and XPC are key proteins involved in mismatch repair and nucleotide excision repair, respectively.

While it has been shown that this compound can potentiate DNA damage induced by ionizing radiation, as evidenced by an increase in the formation of γH2AX foci, specific studies detailing its direct effects on the suppression of ATM or ATR phosphorylation, or its interaction with MSH3 and XPC, are not available in the current body of scientific literature. nih.gov

Interactions with Other Therapeutic Modalities

The efficacy of conventional cancer treatments like radiotherapy can be enhanced by agents that sensitize tumor cells to their effects. This compound has demonstrated potential in this regard.

Radiosensitizing Effects with Ionizing Radiation

This compound has been shown to act as a radiosensitizer, enhancing the efficacy of ionizing radiation (IR) in human colon cancer cells. nih.govnih.govnih.gov This synergistic effect leads to a significant increase in apoptosis when the compound is used in combination with IR. nih.govnih.govnih.gov

The primary mechanism behind this radiosensitizing effect is the upregulation of reactive oxygen species (ROS). nih.govnih.govnih.gov this compound treatment stimulates an increase in ROS production, which in turn potentiates the DNA damage induced by IR. nih.govnih.govnih.gov This is supported by the finding that pre-treatment with a ROS scavenger, N-acetylcysteine, suppresses the enhanced DNA damage and apoptosis. nih.govnih.govnih.gov In vivo studies using a xenograft mouse model with HCT-116 colon cancer cells have confirmed these in vitro findings, showing that the combination of this compound and IR significantly suppresses tumor growth. nih.govnih.govnih.gov

| Cell Line/Model | Therapeutic Combination | Observed Effect | Mechanism of Action |

|---|---|---|---|

| HCT-116 (Human Colon Cancer) | This compound + Ionizing Radiation (IR) | Synergistically potentiates IR-induced apoptosis and suppresses tumor growth in vivo. nih.govnih.govnih.gov | Upregulation of Reactive Oxygen Species (ROS), leading to enhanced DNA damage. nih.govnih.govnih.gov |

Potentiation of Chemotherapeutic Agents (e.g., Paclitaxel (B517696) Activity)

This compound (DMAS) has been identified as a significant potentiator of conventional chemotherapeutic agents, most notably paclitaxel. Research focused on triple-negative breast cancer (TNBC), an aggressive cancer subtype with limited treatment options, demonstrates that DMAS enhances the therapeutic efficacy of paclitaxel. nih.gov

Mechanistically, DMAS exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the tyrosine 705 position (STAT3Y705). nih.gov This inhibition disrupts a key signaling pathway involved in cancer cell proliferation and survival. Overexpression of STAT3 was found to negate the inhibitory effects of DMAS, confirming the pathway's importance. nih.gov In preclinical xenograft models, treatment with DMAS was shown to inhibit the growth of TNBC. nih.gov

Furthermore, DMAS potentiates the sensitivity of TNBC cells to paclitaxel and concurrently suppresses immune evasion by downregulating the expression of the immune checkpoint protein PD-L1. nih.gov This dual action of enhancing chemotherapy effectiveness while potentially reducing the tumor's ability to hide from the immune system makes it a promising agent for TNBC. nih.gov Studies on the parent compound, shikonin, have also shown synergistic effects with paclitaxel in other cancers, such as esophageal and drug-resistant ovarian cancer, often through mechanisms involving the induction of apoptosis and generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net

| Experimental Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| TNBC Cell Lines (BT-549) & Xenograft Mouse Model | DMAS potentiates paclitaxel activity and inhibits TNBC progression. | Inhibition of STAT3Y705 phosphorylation. | nih.gov |

| TNBC Cell Lines | DMAS suppresses immune evasion. | Downregulation of the immune checkpoint protein PD-L1. | nih.gov |

| STAT3 Overexpression in BT-549 Cells | STAT3 overexpression abolished the inhibitory effect of DMAS. | Confirms STAT3 as a key target of DMAS. | nih.gov |

Other Biological Activities

Anti-inflammatory Effects

This compound is recognized for its anti-inflammatory properties. nih.gov While detailed mechanistic studies on DMAS are emerging, the anti-inflammatory actions of the broader shikonin derivative family are well-documented. For instance, other derivatives isolated from Arnebia hispidissima have demonstrated significant inhibition of paw edema in carrageenan-induced models and suppression of chronic arthritis development in complete Freund's adjuvant (CFA)-induced models in rats. nih.gov The parent compound, shikonin, is known to exert anti-inflammatory effects by inhibiting the conversion of M1 (pro-inflammatory) macrophages to M2 (anti-inflammatory) macrophages and by inhibiting proteasomes, which are involved in inflammatory signaling. mdpi.com These established mechanisms for related compounds suggest a likely mode of action for the anti-inflammatory effects of DMAS.

Antimicrobial Properties

The antimicrobial capabilities of this compound have been evaluated, particularly against bacteria implicated in oral diseases. In a study screening compounds from Lithospermum erythrorhizon against oral bacteria such as Fusobacterium nucleatum, Porphyromonas gingivalis, Streptococcus mutans, and Lactobacillus acidophilus, DMAS was among the active compounds isolated. ingentaconnect.com While acetylshikonin (B600194) was identified as the most potent antibacterial agent in this specific study, the findings confirm that DMAS possesses inherent antibacterial effects. ingentaconnect.com

The broader class of shikonin derivatives exhibits a wide range of antimicrobial activity. nih.gov Extracts from Lithospermum erythrorhizon are effective against various food-borne pathogens, with ethyl acetate (B1210297) extracts showing the highest activity against Staphylococcus aureus and Shigella dysenteriae. koreascience.kr Shikonin itself has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of DMAS is part of this larger spectrum of antimicrobial action attributed to naphthoquinone compounds from this plant family. nih.govresearchgate.net

| Compound/Extract | Target Microorganisms | Key Finding | Reference |

|---|---|---|---|

| This compound | Oral Bacteria (e.g., F. nucleatum, P. gingivalis) | Demonstrated antibacterial effects as part of a group of active shikonin derivatives. | ingentaconnect.com |

| Acetylshikonin | Oral Bacteria | Showed the best antibacterial effects among the tested shikonin derivatives. | ingentaconnect.com |

| Lithospermum erythrorhizon Ethyl Acetate Extract | Food-borne pathogens (S. aureus, S. dysenteriae) | Exhibited the highest antimicrobial activity among various extracts. | koreascience.kr |

| Shikonin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Confirmed antibacterial activity against this drug-resistant pathogen. | nih.gov |

Antioxidant Activity and Radical Scavenging

This compound is reported to possess antioxidant effects. nih.gov This activity is characteristic of the shikonin class of compounds. semanticscholar.org The antioxidant mechanism of such phenolic compounds is generally attributed to their ability to act as free radical scavengers. This process often involves the donation of a hydrogen atom from a hydroxyl group on the molecule's aromatic ring to neutralize highly reactive free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), thereby preventing oxidative damage to cells. psecommunity.orgfrontiersin.org This radical scavenging ability is a key component in mitigating oxidative stress, which is implicated in numerous disease pathologies.

Promotion of Angiogenesis (via eNOS, VEGF, HIF-1α Expression)

In a notable finding, this compound has been shown to promote angiogenesis. medchemexpress.com This pro-angiogenic activity is mediated through the induction of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1α (HIF-1α) expression. The underlying mechanism for this induction is dependent on the PI3K signaling pathway. medchemexpress.com

This effect is particularly interesting as it contrasts with studies on the parent compound, shikonin, and some other derivatives, which have been reported to have anti-angiogenic properties. jst.go.jpresearchgate.netresearchgate.net For example, shikonin has been observed to inhibit VEGF-induced proliferation of endothelial cells and suppress lymphangiogenesis by interfering with the NF-κB/HIF-1α pathway. jst.go.jpresearchgate.netelsevierpure.comnih.gov The specific structural modification in DMAS—the beta, beta-dimethylacryl group—appears to fundamentally alter its interaction with cellular pathways, shifting the biological outcome from anti-angiogenic to pro-angiogenic.

| Effect | Mediators | Signaling Pathway | Reference |

|---|---|---|---|

| Promotion of Angiogenesis | Induction of eNOS, VEGF, and HIF-1α expression | PI3K-dependent pathway | medchemexpress.com |

Improvement in Metabolic Disorders (e.g., Nonalcoholic Fatty Liver Disease)

This compound is a compound of interest in the research of metabolic disorders. Specifically, it has been included in compound libraries for the study of Nonalcoholic Fatty Liver Disease (NAFLD), indicating its potential relevance in this area. medchemexpress.com NAFLD is a condition characterized by fat accumulation in the liver that can progress to inflammation, fibrosis, and cirrhosis. mdpi.com The investigation of compounds like DMAS in preclinical models of NAFLD, which can be induced by various diets (e.g., high-fat, high-cholesterol) or genetic modifications, is an active area of research aimed at identifying new therapeutic strategies. biomedres.usnih.gov However, detailed studies clarifying the specific effects and mechanisms of DMAS in improving NAFLD have not yet been fully reported.

Facilitation of Wound Healing

While direct and extensive research on the wound-healing properties of this compound is limited, evidence from studies on its parent compound, shikonin, and related derivatives suggests a significant potential in this area. Shikonin is known to promote the healing of various wounds, including those of the skin and intestines. nih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.gov

One of the key mechanisms by which shikonin and its analogues are thought to facilitate wound repair is through the promotion of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.gov this compound has been shown to promote angiogenesis by inducing the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1α (HIF-1α) through a PI3K-dependent pathway. medchemexpress.com In a cutaneous punch wound rat model where healing was impaired by hydrocortisone, topical application of a 0.1% this compound suspension resulted in an increased number of cells and vessels in the granulation tissue, along with enhanced epidermal regeneration and collagen synthesis. medchemexpress.com

Furthermore, shikonin has been observed to stimulate the proliferation of human keratinocytes and dermal fibroblasts, which are crucial for repopulating the wounded area. nih.gov It also enhances the migration of intestinal epithelial cells, a key step in the repair of the gut lining, through the induction of Transforming Growth Factor-beta 1 (TGF-β1). nih.govnih.gov The anti-inflammatory properties of shikonin, mediated in part by the inhibition of the NF-κB signaling pathway, also contribute to a more favorable environment for healing. nih.gov

| Compound | Model | Observed Effects | Key Mediators |

|---|---|---|---|

| This compound | Cutaneous punch wound rat model (in vivo) | Increased cells and vessels in granulation tissue; enhanced epidermal regeneration and collagen synthesis. medchemexpress.com | eNOS, VEGF, HIF-1α (via PI3K pathway). medchemexpress.com |

| Shikonin | Intestinal epithelial cells (in vitro) | Enhanced cell migration. nih.govnih.gov | TGF-β1. nih.govnih.gov |

| Shikonin | Human keratinocytes and fibroblasts (in vitro) | Promoted cell proliferation. nih.gov | Not specified. nih.gov |

| Shikonin | Diabetic Wistar rats (in vivo) | Improved wound healing. researchgate.net | Not specified. researchgate.net |

Nematocidal Activity

There is currently a lack of direct scientific studies evaluating the specific nematocidal activity of this compound. However, research into the broader class of naphthoquinones, to which this compound belongs, has demonstrated notable activity against various nematode species. mdpi.comnih.gov This suggests a potential, yet unconfirmed, for this compound to possess similar properties.

Studies have investigated other naturally occurring naphthoquinones, such as juglone (B1673114) and plumbagin, for their effects on nematodes like the pine wood nematode (Bursaphelenchus xylophilus) and the root-lesion nematode (Pratylenchus thornei). mdpi.comnih.govcabidigitallibrary.org These compounds have been shown to cause mortality in these parasitic worms. For instance, in an in vitro assay, juglone exhibited an LC50 value of 57.0 ppm against B. xylophilus after 48 hours of exposure. nih.gov The proposed mechanism of action for some naphthoquinones involves the generation of reactive oxygen species (ROS), leading to significant oxidative stress in the nematodes. mdpi.comnih.gov

| Compound | Nematode Species | Activity (LC50, 48h) | Proposed Mechanism |

|---|---|---|---|

| Juglone | Bursaphelenchus xylophilus | 57.0 ppm nih.gov | Generation of Reactive Oxygen Species. mdpi.comnih.gov |

| 1,4-Naphthoquinone | Bursaphelenchus xylophilus | 100.0 ppm nih.gov | Generation of Reactive Oxygen Species. mdpi.comnih.gov |

| Plumbagin | Bursaphelenchus xylophilus | 104.0 ppm nih.gov | Generation of Reactive Oxygen Species. mdpi.comnih.gov |

Impact on Adipogenesis and Cell Differentiation

This compound's influence on adipogenesis—the process of pre-adipocyte differentiation into mature adipocytes—and broader cell differentiation has been explored, often in the context of its parent compound, shikonin. Research indicates that shikonin and its derivatives can inhibit adipogenesis, suggesting a potential role in the management of obesity. nih.govresearchgate.netnih.govresearchgate.net

In vitro studies using 3T3-L1 pre-adipocytes have shown that shikonin impedes their differentiation into mature fat cells. nih.govresearchgate.netnih.gov This anti-adipogenic effect is mediated through the downregulation of key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov One of the underlying mechanisms is the modulation of the WNT/β-catenin signaling pathway. researchgate.netnih.gov Shikonin has been found to prevent the downregulation of β-catenin during adipogenesis, thereby inhibiting the expression of PPARγ and C/EBPα and reducing intracellular fat accumulation. researchgate.netnih.gov A study on various alkannin (B1664780) and shikonin derivatives found that at a concentration of 1 μM, both alkannin and shikonin strongly inhibited adipogenesis in 3T3-L1 cells. nih.gov

In the context of cell differentiation beyond adipocytes, this compound has been primarily studied for its effects on cancer cells. It has been shown to be one of the most effective shikonin derivatives in exhibiting antitumor activity. nih.gov Its mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, thereby halting their proliferation and differentiation. nih.govmdpi.com For example, it has demonstrated significant cytotoxic effects against human lung adenocarcinoma cells in a dose- and time-dependent manner, leading to apoptotic cell death. nih.gov

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Shikonin | 3T3-L1 pre-adipocytes | Inhibition of adipogenesis and fat accumulation. researchgate.netnih.gov | Modulation of WNT/β-catenin pathway; downregulation of PPARγ and C/EBPα. researchgate.netnih.gov |

| Alkannin/Shikonin (1µM) | 3T3-L1 pre-adipocytes | Strong inhibition of adipogenesis. nih.gov | Reduced lipid formation. nih.gov |

| This compound | Human lung adenocarcinoma cells (A549) | Induction of apoptosis. nih.gov | Activation of p38 pathway, mitochondria-dependent. nih.gov |

Inhibition of Immune Evasion (PD-L1 Downregulation)

The ability of cancer cells to evade the immune system is a significant barrier to effective cancer therapy. One key mechanism of immune evasion is the upregulation of programmed death-ligand 1 (PD-L1) on the surface of tumor cells. While there is no direct evidence specifically for this compound, studies on its parent compound, shikonin, have shown promising results in modulating this immune checkpoint.

Shikonin has been found to improve the efficacy of PD-1 blockade therapy in colorectal cancer models. nih.gov It can induce immunogenic cell death and upregulate heat shock protein 70 (Hsp70), which enhances the immunogenicity of cancer cells. nih.gov Furthermore, in the context of sepsis, shikonin has been shown to significantly decrease the expression of PD-L1 on macrophages. nih.gov This effect was associated with the downregulation of phosphorylation and nuclear import of pyruvate (B1213749) kinase M2 (PKM2), a protein that can bind to the PD-L1 promoter region. nih.gov These findings for shikonin suggest that its derivatives, including this compound, could potentially share the ability to downregulate PD-L1, thereby overcoming a critical mechanism of tumor immune escape. However, this requires direct experimental verification.

| Compound | Model System | Key Finding | Associated Mechanism |

|---|---|---|---|

| Shikonin | Colorectal cancer mouse model (CT26) | Synergizes with PD-1 blockade. nih.gov | Upregulation of Hsp70 via PKM2-ROS axis. nih.gov |

| Shikonin | Sepsis mouse model and macrophages (in vitro) | Decreased PD-L1 expression on macrophages. nih.gov | Downregulation of PKM2 phosphorylation and nuclear import. nih.gov |

Interaction with Cytochrome P450 Enzymes (e.g., Tramadol (B15222) Metabolism Inhibition)

The cytochrome P450 (CYP450) family of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. There is no specific research available on the interaction of this compound with cytochrome P450 enzymes, nor on its potential to inhibit the metabolism of drugs like tramadol.

However, studies on other naphthoquinone compounds indicate that interactions with the CYP450 system are possible. For example, the hydroxylation of the naphthoquinone antimalarial drug 58C80 in human liver microsomes is primarily carried out by CYP2C9. nih.gov In another study, the hepatotoxicity induced by 2,3-dimethoxy-1,4-naphthoquinone in rats was potentiated by pretreatment with CYP450 inhibitors, suggesting a complex interaction where CYP450 enzymes may play a role in the detoxification of this quinone. nih.gov Given that this compound is a naphthoquinone, it is plausible that it could be a substrate, inhibitor, or inducer of one or more CYP450 enzymes. Such interactions could have significant clinical implications, potentially affecting the metabolism and efficacy of co-administered drugs. However, without direct experimental data, any potential interaction with tramadol metabolism or other CYP450-mediated pathways remains speculative.

Structure Activity Relationships Sar of Beta, Beta Dimethylacrylshikonin and Its Analogs

Influence of Side Chain Modifications on Biological Activity

Modifications to the side chain of beta, beta-dimethylacrylshikonin and its analogs have a profound impact on their biological activity. The nature of the ester group on the side chain hydroxyl position is a key determinant of the compound's efficacy. researchgate.net

Research has shown that the side chain influences the entire activity of the molecule. nih.gov For instance, the introduction of different acyl groups can lead to variations in cytotoxic effects against cancer cell lines. nih.gov The synthesis of novel shikonin (B1681659) derivatives has demonstrated that altering the side chain can result in compounds with stronger anticancer activity and lower toxicity compared to the parent compound, shikonin. nih.gov

For example, a study involving the synthesis of eighteen novel shikonin derivatives found that cyclopropylacetylshikonin exhibited significantly stronger tumor growth inhibitory activity towards certain melanoma cell lines compared to shikonin itself. nih.gov This highlights the potential of side chain engineering to develop more effective therapeutic agents.

Role of Hydroxyl Group Esterification on Activity

The esterification of the hydroxyl group in the side chain of shikonin and its analogs is a key strategy for modifying their biological properties. The presence of a free hydroxyl group in the side chain is often a major contributing factor to the compound's activity. thieme-connect.de

Studies have indicated that esterification of this hydroxyl group can modulate the compound's antileishmanial activity, with the free hydroxyl form often showing higher potency. thieme-connect.de However, in the context of anticancer activity, esterification has been successfully employed to create derivatives with enhanced pro-apoptotic functions. researchgate.net For instance, the synthesis of a series of shikonin ester derivatives led to the identification of compounds with improved anti-cancer activities against human hepatocellular carcinoma cells compared to shikonin. researchgate.net

This suggests that the role of hydroxyl group esterification is context-dependent, influencing different biological activities in distinct ways. The choice of the esterifying group is also critical, as it can affect the compound's lipophilicity, cell permeability, and interaction with biological targets.

Impact of Steric Hindrance on Activity

Steric hindrance, which refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions, plays a significant role in the activity of this compound and its analogs. The formation of dimers, which can occur through the coupling of semiquinone forms, is influenced by steric hindrance, with dimers exhibiting less steric hindrance being more likely to predominate. frontiersin.org

The size and bulkiness of the side chain can affect how the molecule interacts with its biological targets. Modifications that increase steric bulk may either enhance or diminish activity depending on the specific target and the nature of the interaction. For example, while some bulky side chains might improve binding to a specific enzyme's active site, others might prevent the molecule from reaching its target altogether.

Comparative Analysis of Half Maximal Inhibitory Concentrations (IC50 values) for Biological Activity Assessments

The half maximal inhibitory concentration (IC50) is a quantitative measure used to indicate the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. It is a crucial parameter for comparing the potency of different compounds. nih.gov

Several studies have utilized IC50 values to compare the cytotoxic effects of this compound and its analogs against various cancer cell lines. nih.govresearchgate.netnih.gov For instance, a study comparing the cytotoxicity of shikonin, acetylshikonin (B600194), and cyclopropylshikonin in human chondrocytes found that shikonin had the lowest IC50 values, indicating the highest cytotoxic effect. nih.gov

It is important to note that IC50 values can vary depending on the cell line, the specific assay used, and the experimental conditions. nih.gov Therefore, a comprehensive assessment often involves comparing IC50 values across multiple cell lines and assays to obtain a reliable profile of a compound's activity.

Table 1: Comparative IC50 Values of Shikonin Derivatives in Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Shikonin | Human Chondrocytes (HC) | 1.2 | nih.gov |

| Shikonin | Osteoarthritis Chondrocytes (pCH-OA) | 1.3 | nih.gov |

| Acetylshikonin | Human Chondrocytes (HC) | 2.4 | nih.gov |

| Acetylshikonin | Osteoarthritis Chondrocytes (pCH-OA) | 2.1 | nih.gov |

| Cyclopropylshikonin | Human Chondrocytes (HC) | 1.6 | nih.gov |

| Cyclopropylshikonin | Osteoarthritis Chondrocytes (pCH-OA) | 1.8 | nih.gov |

| Compound 3j | HepG2 | 0.759 | researchgate.net |

| Shikonin | HepG2 | 1.288 | researchgate.net |

Correlations with Specific Pharmacological Effects (e.g., Cytotoxicity, Antioxidant, Nematocidal Activity)

The structural features of this compound and its analogs are directly correlated with their specific pharmacological effects.

Cytotoxicity: The naphthoquinone scaffold is a key structural element responsible for the cytotoxic effects of these compounds. nih.gov The presence of hydroxyl groups on this scaffold is also crucial for activity. nih.gov As discussed earlier, modifications to the side chain, particularly through esterification, can significantly enhance the cytotoxic potential against various cancer cell lines. nih.govresearchgate.net The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) through various signaling pathways. researchgate.net

Antioxidant Activity: The naphthoquinone ring in this compound allows it to function as an antioxidant by scavenging free radicals. ontosight.ai The ability of these compounds to act as free radical scavengers is a key mechanism behind their anti-inflammatory properties. thieme-connect.de Studies have shown that the naphthoquinone moiety is essential for this activity, while the side chain may play a more minor role. thieme-connect.de

Nematocidal Activity: Research has indicated that metabolites from certain bacteria possess nematocidal activity. While direct studies on the nematocidal activity of this compound are limited, the general class of naphthoquinones has been investigated for such properties. The activity against nematodes can vary depending on the specific compound and the target nematode species. nih.gov

Preclinical Metabolic Studies of Beta, Beta Dimethylacrylshikonin

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. solvobiotech.comthermofisher.com

Research on Beta, beta-dimethylacrylshikonin (also referred to as DSK) has explored its influence on the metabolism of other drugs. A study investigating the interaction between DSK and tramadol (B15222) in human liver microsomes (HLM) and rat liver microsomes (RLM) demonstrated that DSK has an inhibitory effect on tramadol metabolism. The half-maximal inhibitory concentration (IC50) values were determined to be 14.33 ± 1.1 µmol/L in HLM and 8.24 ± 1.26 µmol/L in RLM. The mechanism of this inhibition was identified as non-competitive. nih.gov

Similarly, studies on the parent compound, shikonin (B1681659), have shown its inhibitory effects on the metabolism of other drugs like dapsone (B1669823) and lapatinib (B449) in both human and rat liver microsomes. arabjchem.orgresearchgate.netnih.gov For instance, the IC50 values for shikonin's inhibition of dapsone metabolism were 31.39 µM in HLM and 12.21 µM in RLM, acting through non-competitive inhibition. arabjchem.orgresearchgate.net

While these studies provide valuable information on the potential for drug-drug interactions, specific data on the intrinsic metabolic stability of this compound itself, such as its in vitro half-life (t½) and intrinsic clearance (CLint), are not extensively detailed in the available literature. Such data would be crucial for predicting its own metabolic clearance in vivo. solvobiotech.comnih.gov

Table 1: In Vitro Inhibitory Effects of this compound (DSK) on Tramadol Metabolism

| System | IC50 (µmol/L) | Inhibitory Mechanism | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLM) | 14.33 ± 1.1 | Non-competitive | nih.gov |

| Rat Liver Microsomes (RLM) | 8.24 ± 1.26 | Non-competitive | nih.gov |

In Vivo Metabolic Fate Studies (e.g., Animal Models)

In vivo studies in animal models are essential to understand the pharmacokinetic profile of a drug candidate in a whole-organism system. A study was conducted to determine the pharmacokinetic parameters of this compound (DASK) in rats following a single oral administration. nih.gov

After administering a 60 mg/kg oral dose of DASK to rats, a sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was used to measure its concentration in whole blood. The study determined key pharmacokinetic parameters, providing a preliminary understanding of its behavior in vivo. nih.gov The area under the drug concentration-time curve (AUC), which represents the total drug exposure over time, was found to be 2393.7 ± 224.4 ng·h/mL. The elimination half-life (t½), or the time it takes for the concentration of the drug to reduce by half, was determined to be 27.6 ± 5.3 hours. nih.gov

Furthermore, the in vivo inhibitory effect of DSK on tramadol metabolism was also demonstrated in rats. Oral administration of 30 mg/kg of DSK was found to inhibit the metabolism of tramadol, confirming the in vitro findings. nih.gov

Table 2: Pharmacokinetic Parameters of this compound (DASK) in Rats After Oral Administration

| Parameter | Value | Reference |

|---|---|---|

| Area Under the Curve (AUC) | 2393.7 ± 224.4 ng·h/mL | nih.gov |

| Elimination Half-life (t½) | 27.6 ± 5.3 h | nih.gov |

Metabolite Identification and Profiling

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and assessing the potential activity or toxicity of its metabolic products. nih.govbcm.edu While specific studies detailing the full metabolite profile of this compound are limited, research on its parent compound, shikonin, provides valuable insights into its likely metabolic fate.

An in vitro study on the metabolism of shikonin using rat liver microsomes identified several metabolites. The primary biotransformation pathways involved hydroxylation. The main metabolites were identified as dihydroxylated shikonin, 2-hydroxy shikonin, and either 6-hydroxy or 7-hydroxy shikonin. nih.gov These findings suggest that this compound, as a derivative of shikonin, may undergo similar hydroxylation reactions on its naphthoquinone core. The ester side chain of this compound also represents a potential site for metabolic transformation, likely through hydrolysis.

The general metabolism of naphthoquinones can involve several phases. Phase I reactions often introduce or expose functional groups like hydroxyls, frequently catalyzed by cytochrome P450 enzymes. solvobiotech.com Phase II metabolism typically involves the conjugation of these groups with polar molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. solvobiotech.comthermofisher.com Therefore, it is plausible that the metabolites of this compound could include hydroxylated products and their subsequent glucuronide or sulfate conjugates.

Table 3: Identified In Vitro Metabolites of the Parent Compound Shikonin

| Metabolite ID | Proposed Structure | Reference |

|---|---|---|

| S-1 | Dihydroxylated shikonin | nih.gov |

| S-2 | 2-OH shikonin | nih.gov |

| S-3 | 6-OH or 7-OH shikonin | nih.gov |

Analytical Method Development and Validation for Beta, Beta Dimethylacrylshikonin

High-Performance Liquid Chromatography (HPLC) Methods

HPLC has proven to be a robust and reliable technique for the analysis of beta, beta-dimethylacrylshikonin. Different detectors can be coupled with HPLC systems to achieve desired sensitivity and selectivity.

High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) offers a mass-sensitive detection method. chromatographyonline.comresearchgate.net CAD is considered a universal detector for non-volatile and semi-volatile compounds, making it suitable for the analysis of a wide range of substances, including those that lack a UV chromophore. chromatographyonline.comthermofisher.com The principle of CAD involves nebulizing the column eluent, drying the resulting aerosol to form particles, and then charging these particles with a stream of ionized nitrogen. The resulting electrical signal is proportional to the mass of the analyte. chromatographyonline.com This technique provides consistent response for non-volatile analytes, independent of their chemical structure, which is a significant advantage for quantitative analysis, especially when reference standards are scarce. chromatographyonline.comresearchgate.net

HPLC with an Ultraviolet (UV) detector is a widely used method for the quantification of compounds that possess a UV-absorbing chromophore. sci-hub.seresearchgate.net this compound, a naphthoquinone derivative, exhibits strong UV absorbance, making HPLC-UV a suitable analytical method. nih.govsigmaaldrich.com The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. For instance, a detection wavelength of 275 nm has been successfully used for the simultaneous determination of this compound and other active components in Lithospermum oil. nih.gov The simplicity and cost-effectiveness of HPLC-UV make it a popular choice for routine quality control analysis. researchgate.net

A significant challenge in the analysis of this compound is its separation from structurally similar analogs, such as isovalerylshikonin. These compounds often co-exist in natural extracts and possess similar physicochemical properties, making their chromatographic separation difficult. The development of a successful HPLC method requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution profile. A study focusing on the simultaneous determination of six active components in lithospermum oil, including this compound, successfully achieved separation within 30 minutes using a Diamonsil C18 column and a specific mobile phase composition. nih.gov

Quantitative Analysis Methodologies

The quantitative analysis of this compound is essential for determining its concentration in various samples. A sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the determination of this compound in rat whole blood. nih.gov This method demonstrated a linear range of 3-3000 ng/mL. nih.gov Additionally, an HPLC-PAD (Photodiode Array Detector) method has been established for the simultaneous determination of this compound and five other active components in lithospermum oil. nih.gov

Table 1: Quantitative Analysis Methodologies for this compound

| Analytical Method | Matrix | Linear Range | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Rat Whole Blood | 3-3000 ng/mL | Sensitive and selective method successfully applied to a pharmacokinetic study. | nih.gov |

| HPLC-PAD | Lithospermum Oil | Not Specified | Enabled simultaneous determination of six active components. | nih.gov |

Method Validation Parameters (e.g., Reproducibility, Interday Variability)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include reproducibility and interday variability. For the LC-MS/MS method for this compound in rat blood, the intra- and inter-day precisions were reported to be no more than 16.1% and 13.3%, respectively, with an accuracy within 9%. nih.gov An HPLC-PAD method for analyzing active components in lithospermum oil, including this compound, also demonstrated good precision, accuracy, and repeatability. nih.gov

Table 2: Method Validation Parameters for this compound Analysis

| Analytical Method | Parameter | Result | Reference |

|---|---|---|---|

| LC-MS/MS | Intra-day Precision | ≤ 16.1% | nih.gov |

| LC-MS/MS | Inter-day Precision | ≤ 13.3% | nih.gov |

| LC-MS/MS | Accuracy | Within 9% | nih.gov |

| HPLC-PAD | Precision | Good | nih.gov |

| HPLC-PAD | Accuracy | Good | nih.gov |

| HPLC-PAD | Repeatability | Good | nih.gov |

Advanced Research Considerations for Beta, Beta Dimethylacrylshikonin

Integrated Omics Approaches (e.g., Network Pharmacology, Transcriptomics, Metabolomics)

To comprehend the multifaceted effects of Beta, beta-dimethylacrylshikonin, researchers are turning to integrated "omics" technologies. These approaches provide a holistic view of the molecular changes induced by the compound within a biological system.

Network Pharmacology predicts potential drug-target-disease interactions, offering insights into the compound's mechanisms. For the closely related compound shikonin (B1681659), network pharmacology has been used to identify key signaling pathways in colorectal cancer, with the PI3K/Akt signaling pathway being a significant target. nih.gov A study focusing on this compound combined network pharmacology with transcriptomics to analyze its effects on triple-negative breast cancer, revealing its potential to inhibit STAT3 phosphorylation. nih.gov

Transcriptomics , the study of gene expression, reveals how this compound alters cellular function at the genetic level. In studies on shikonin, RNA-sequencing has identified common sets of regulated genes in breast cancer cells, including the induction of DUSP1 and DUSP2, which are involved in the JNK and p38 MAPK pathways. nih.gov An integrated transcriptomics and metabolomics study on shikonin in colon cancer cells showed it perturbs metabolic pathways and leads to cell cycle arrest in the G2/M phase. nih.govnih.gov

Metabolomics analyzes the complete set of small-molecule metabolites and provides a functional readout of the cellular state. Studies on shikonin have demonstrated its ability to disrupt cancer cell metabolism, particularly purine (B94841) metabolism, which is vital for DNA and RNA synthesis. nih.govnih.gov An untargeted metabolomics analysis of this compound's effect against Toxoplasma gondii suggested that its efficacy is linked to the disruption of the parasite's nucleotide metabolism. nih.gov

Table 1: Selected Omics-Based Findings for Shikonin and its Derivatives

| Omics Approach | Compound | Biological Context | Key Findings | References |

|---|---|---|---|---|

| Network Pharmacology | Shikonin | Colorectal Cancer | Identified PI3K/Akt signaling pathway as a primary target. | nih.gov |

| Transcriptomics | Shikonin | Breast Cancer | Induced expression of DUSP1 and DUSP2, inhibiting JNK and p38 MAPK pathways. | nih.gov |

| Metabolomics | Shikonin | Colon Cancer | Perturbed purine metabolism, leading to G2/M cell cycle arrest. | nih.govnih.gov |

| Metabolomics | This compound | Toxoplasma gondii | Disrupted nucleotide metabolism in the parasite. | nih.gov |

Rational Design of Therapeutic Strategies based on Molecular Mechanisms

A thorough understanding of the molecular mechanisms of this compound is fundamental for designing effective therapeutic strategies. Research has identified several key pathways through which it and its parent compound, shikonin, exert their effects.

One of the most studied mechanisms is the induction of apoptosis (programmed cell death). This compound has been shown to induce mitochondria-dependent apoptosis in human lung adenocarcinoma cells by activating the p38 signaling pathway. nih.gov Shikonin similarly induces apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov

The compound also exhibits potent anti-inflammatory effects, often by inhibiting key inflammatory signaling pathways like NF-κB. bohrium.com This inhibition prevents the production of downstream inflammatory mediators.

Furthermore, this compound and shikonin can target the unique metabolic state of cancer cells. Shikonin is known to inhibit Pyruvate (B1213749) Kinase M2 (PKM2) , a key enzyme in aerobic glycolysis (the Warburg effect), thereby disrupting the cancer cells' energy supply. jcancer.orgresearchgate.net

These mechanisms provide a basis for designing rational therapeutic strategies, such as combining this compound with other agents that target complementary pathways to enhance anti-cancer efficacy. nih.gov

Investigation in Cellular Models of Tumor Heterogeneity

A major obstacle in cancer treatment is tumor heterogeneity, where diverse cancer cell populations within a single tumor can lead to drug resistance. nih.govnih.gov Advanced cellular models are crucial for evaluating the efficacy of compounds like this compound in this complex context.

A significant study utilized two different myxofibrosarcoma (MFS) cell lines derived from a single tumor to create a cellular model of tumor heterogeneity. nih.govnih.gov In this model, both this compound and shikonin demonstrated potent anticancer activity, inducing apoptosis and inhibiting the DNA damage response. nih.govnih.gov Interestingly, the cell line with an additional PTEN mutation showed greater sensitivity to some effects of the compounds, highlighting the importance of genetic context in treatment response. nih.govnih.gov

The use of patient-derived xenograft (PDX) models, which maintain the heterogeneity of the original tumor, has also been valuable. In esophageal squamous cell carcinoma PDX models, shikonin was shown to inhibit tumor growth by suppressing PKM2-mediated aerobic glycolysis. jcancer.org

Future research should continue to employ sophisticated models like 3D spheroids, organoids, and models incorporating cancer stem cells (CSCs) to better predict the clinical potential of this compound against heterogeneous tumors. nih.gov

Exploration of Molecular Interactions and Target Engagement

Defining the direct molecular interactions of this compound is key to validating its targets and understanding its mechanism of action.

Molecular docking is a computational technique used to predict how a compound binds to a protein target. Docking studies have been performed for shikonin with various targets, including the p21-activated kinase 1 (PAK1), where it was shown to bind to the ATP-binding pocket. nih.gov Other studies have modeled the interaction of shikonin with the main protease of SARS-CoV-2 and Heat Shock Protein-90 (Hsp90), suggesting multiple potential binding partners. nih.govbiomedres.us

Biophysical interaction studies provide experimental validation of these computational predictions. For instance, fluorescence spectroscopy has been used to study the interaction and binding affinity between jacalin (a plant lectin) and both acetylshikonin (B600194) and this compound. rsc.org Such studies determined the association constants (Ka) for these interactions, providing quantitative data on binding strength. rsc.org

Confirming that a compound engages its target within a cellular environment is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify that this compound directly binds to its proposed targets inside cancer cells, providing essential evidence for its mechanism of action.

Table 2: Investigated Molecular Targets of Shikonin and its Derivatives

| Compound | Investigated Target | Method of Investigation | Key Finding | References |

|---|---|---|---|---|